2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid
Description
2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid is a synthetic compound featuring a phenylacetic acid backbone substituted with a 4,6-dimethoxy-pyrimidinyloxy group. This structure confers unique physicochemical properties, including herbicidal activity, as evidenced by its structural analogs in agrochemical research. The pyrimidine ring enhances stability and bioavailability, while the methoxy groups modulate electronic and steric interactions, influencing target binding .
Properties
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)oxy-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-19-10-8-11(20-2)16-14(15-10)21-12(13(17)18)9-6-4-3-5-7-9/h3-8,12H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLITGCUZZUBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC(C2=CC=CC=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. High-performance liquid chromatography (HPLC) and preparative-HPLC are commonly used for purification .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines
Scientific Research Applications
2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Haloxyfop and Fluazifop
- Structure: Haloxyfop (methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate) and fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) are phenoxypropanoic acid derivatives.
- Key Differences: Backbone: Propanoic acid (haloxyfop/fluazifop) vs. phenylacetic acid (target compound). Heterocycle: Pyridine (haloxyfop/fluazifop) vs. pyrimidine (target compound).
- Activity: Haloxyfop and fluazifop inhibit acetyl-CoA carboxylase (ACCase) in grasses, while the target compound’s phenoxyacetate analogs show herbicidal activity against monocots like Digitaria sanguinalis at 50–100 mg/L .
Pyriminobac-Methyl
- Structure: Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate.
- Key Differences: Backbone: Benzoate ester (pyriminobac-methyl) vs. phenylacetic acid (target compound). Substituents: Additional methoxyiminoethyl group in pyriminobac-methyl.
- Activity: Pyriminobac-methyl targets acetyl-CoA synthesis in weeds, whereas the target compound’s activity profile remains less characterized but likely overlaps due to shared pyrimidinyloxy motifs .
Sulfonylurea Herbicides with Pyrimidine Moieties
Rimsulfuron and Nicosulfuron
- Structure : These compounds (e.g., flupyrsulfuron, nicosulfuron) incorporate a 4,6-dimethoxy-2-pyrimidinyl group within a sulfonylurea scaffold.
- Key Differences: Core: Sulfonylurea (rimsulfuron/nicosulfuron) vs. phenylacetic acid (target compound). Mode of Action: Sulfonylureas inhibit acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis, unlike the phenoxyacetate derivatives .
Phenylacetic Acid Derivatives
1-(4-Methylphenyl)-2-phenylacetic Acid
- Structure : Simplistic phenylacetic acid with a 4-methylphenyl substituent.
- Key Differences : Lacks the pyrimidinyloxy group, resulting in reduced herbicidal potency compared to the target compound .
Key Research Findings
Herbicidal Efficacy: Phenoxyacetates with 4,6-dimethoxy-pyrimidinyl groups exhibit selective activity against monocotyledonous weeds, comparable to commercial herbicides like haloxyfop but with structural distinctions influencing target specificity .
Mechanistic Diversity: Unlike sulfonylureas (ALS inhibitors), phenoxyacetates may act through alternative pathways, warranting further investigation .
Biological Activity
2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrimidine ring substituted with methoxy groups at positions 4 and 6, along with an acetic acid moiety attached to a phenyl group. Its IUPAC name is 2-(4,6-dimethoxypyrimidin-2-yl)oxy-2-phenylacetic acid.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound interacts with various enzymes and receptors, potentially modulating their activity.
- Biochemical Pathways : It influences pathways related to cell signaling, metabolism, and gene expression, which can lead to various physiological effects.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against certain bacterial strains.
- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways.
- Anti-inflammatory Effects : Some studies indicate that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Study :
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the activation of caspases, indicating the compound's potential as an anticancer agent. -
Antimicrobial Assessment :
In a laboratory setting, the compound was tested against various bacterial strains. Results indicated notable antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential use as an antibacterial agent.
Q & A
Q. What are the standard synthetic routes for 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution between 4,6-dimethoxy-2-pyrimidinol and α-hydroxy-phenylacetic acid derivatives under alkaline conditions. Optimization focuses on pH control (e.g., sodium hydroxide as a base) and solvent selection (polar aprotic solvents like DMF or acetonitrile) to enhance reactivity. Temperature is maintained between 60–80°C to balance reaction rate and byproduct formation . Post-synthesis, purification via column chromatography or recrystallization is critical to achieve >95% purity.
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyrimidinyl and phenyl group connectivity. For example, the methoxy groups (OCH₃) on the pyrimidine ring show distinct singlets in ¹H NMR (~δ 3.8–4.0 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies key functional groups like the carboxylic acid (C=O stretch ~1700 cm⁻¹) .
Q. How should researchers handle solubility and stability challenges during experimental workflows?
The compound is sparingly soluble in water but dissolves in polar solvents like DMSO or methanol. Stability tests under varying temperatures (4°C to 25°C) and pH (4–9) are recommended to prevent hydrolysis of the pyrimidinyl ether bond. Lyophilization is advised for long-term storage .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., Density Functional Theory, DFT) predict electron density distribution at the pyrimidinyl and phenyl moieties, guiding modifications for target binding. Molecular docking studies with enzymes (e.g., acetylcholinesterase) can identify steric and electronic interactions. ICReDD’s reaction path search algorithms integrate computational and experimental data to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or MS data often arise from tautomerism in the pyrimidine ring or residual solvents. Cross-validation using 2D NMR (COSY, HSQC) clarifies spin-spin coupling patterns. Dynamic HPLC-MS under acidic/basic conditions can detect tautomeric shifts. Referencing crystallographic data (if available) or comparing with structurally analogous compounds (e.g., 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid) provides additional validation .
Q. How do reaction kinetics and reactor design influence scalability for gram-scale synthesis?
Continuous-flow reactors improve heat and mass transfer for exothermic steps (e.g., etherification). Kinetic studies using in-situ FTIR or Raman spectroscopy monitor intermediate formation rates. Membrane separation technologies (e.g., nanofiltration) enhance yield by removing byproducts in real time. Process simulations (Aspen Plus/CHEMCAD) model optimal residence times and solvent ratios .
Q. What are the implications of regulatory classifications on laboratory handling and waste disposal?
While not listed under TSCA, the compound may fall under DSL/NDSL (Canada) or EINECS/ELINCS (EU) regulations. Labs must comply with OSHA HCS 2012 guidelines for hazard communication (SDS Section 2) and SARA 313 reporting thresholds. Waste containing pyrimidine derivatives requires neutralization before disposal to avoid environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
